molecular formula C8H9ClN2O B567644 4-Chloro-6-(cyclopropylmethoxy)pyrimidine CAS No. 1249603-83-5

4-Chloro-6-(cyclopropylmethoxy)pyrimidine

Cat. No.: B567644
CAS No.: 1249603-83-5
M. Wt: 184.623
InChI Key: JNNBMKRJHQQLMC-UHFFFAOYSA-N
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Description

4-Chloro-6-(cyclopropylmethoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C8H9ClN2O It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4-position and a cyclopropylmethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with cyclopropylmethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol displaces the chlorine atom at the 6-position of the pyrimidine ring.

Reaction Conditions:

    Reagents: 4,6-dichloropyrimidine, cyclopropylmethanol, base (e.g., potassium carbonate)

    Solvent: Anhydrous dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(cyclopropylmethoxy)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Substitution: Formation of 4-amino-6-(cyclopropylmethoxy)pyrimidine, 4-thio-6-(cyclopropylmethoxy)pyrimidine, etc.

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of partially or fully hydrogenated pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(cyclopropylmethoxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agricultural Chemistry: It is explored as a precursor for agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The chloro and cyclopropylmethoxy groups contribute to its binding affinity and specificity towards molecular targets.

Molecular Targets and Pathways:

    Kinase Inhibition: The compound can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling.

    Receptor Modulation: It can modulate receptor activity by interacting with binding sites, influencing downstream signaling pathways.

Comparison with Similar Compounds

4-Chloro-6-(cyclopropylmethoxy)pyrimidine can be compared with other pyrimidine derivatives such as:

  • 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 4-Chloro-6-(methylamino)pyrimidine

Uniqueness

The presence of the cyclopropylmethoxy group at the 6-position imparts unique steric and electronic properties, enhancing its reactivity and binding affinity in various applications. This makes it distinct from other pyrimidine derivatives that may have different substituents at the same position.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

4-chloro-6-(cyclopropylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-3-8(11-5-10-7)12-4-6-1-2-6/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNBMKRJHQQLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734165
Record name 4-Chloro-6-(cyclopropylmethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249603-83-5
Record name 4-Chloro-6-(cyclopropylmethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-(cyclopropylmethoxy)pyrimidine
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